![molecular formula C17H16N4O B7468336 N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7468336.png)
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1997 by researchers at Merck & Co. as part of their efforts to develop new treatments for psychiatric disorders.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system. By blocking the activity of the D4 receptor, N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can modulate the release of dopamine and other neurotransmitters, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. It has also been shown to affect the function of the prefrontal cortex, which is involved in working memory and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other receptors or neurotransmitter systems. However, one limitation is that it may not accurately reflect the effects of blocking the D4 receptor in humans, as there are species differences in the distribution and function of this receptor.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide and the dopamine D4 receptor. For example, it could be used to investigate the role of the D4 receptor in the development and treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and addiction. It could also be used to develop new drugs that target the D4 receptor for therapeutic purposes. Additionally, further research could be done to better understand the biochemical and physiological effects of blocking the D4 receptor, and how these effects vary depending on the brain region and developmental stage.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide involves several steps, starting with the reaction of 3,4-dimethylphenylacetic acid with acetic anhydride to form the corresponding anhydride. This intermediate is then reacted with 2-bromo-6-chloropyridine to form the desired pyridine carboxylic acid. The final step involves the reaction of the pyridine carboxylic acid with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been used extensively in scientific research as a tool to study the role of the dopamine D4 receptor in various physiological and pathological processes. For example, it has been used to investigate the role of the D4 receptor in the regulation of cognitive function, mood, and addiction.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-3-5-15(9-13(12)2)20-17(22)14-4-6-16(19-10-14)21-8-7-18-11-21/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQQCNMFYGEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.